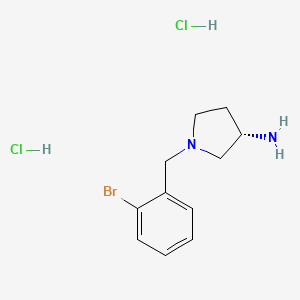

(S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, also known as Compound A, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a highly selective and potent inhibitor of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.

Applications De Recherche Scientifique

Versatility in Drug Discovery

Pyrrolidine, a core structure in (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, is extensively utilized in drug discovery due to its saturated five-membered ring with sp3-hybridization, contributing to stereochemistry and enhancing three-dimensional coverage, a phenomenon known as “pseudorotation”. These characteristics make pyrrolidine and its derivatives, including (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride, highly desirable for synthesizing bioactive molecules with target selectivity. The diversity of pyrrolidine derivatives, ranging from pyrrolizines to prolinol, demonstrates their broad applicability in developing treatments for human diseases. This review details synthetic strategies and structure-activity relationships, highlighting the significance of pyrrolidine's stereogenicity and substituent orientation in achieving desired biological profiles (Li Petri et al., 2021).

Importance in C-N Bond Formation

The compound's utility extends into the domain of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, an area of significant interest in organic synthesis. Research underscores the role of (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride and related structures in facilitating these reactions, emphasizing the efficiency of copper-mediated systems in creating bonds between various amines and aryl halides or arylboronic acids. This process is critical for developing pharmaceuticals and other organic compounds, showcasing the importance of such pyrrolidine derivatives in advancing sustainable and recyclable catalyst technologies (Kantam et al., 2013).

Propriétés

IUPAC Name |

(3S)-1-[(2-bromophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWOUOBUDBFWOE-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2555802.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)

![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)

![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B2555815.png)

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2555816.png)

![methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2555817.png)